Thieno(2,3-d)isothiazole, 3-(3,5-dimethyl-1H-pyrazol-1-yl)-, 1,1-dioxide
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Thieno(2,3-d)isothiazole, 3-(3,5-dimethyl-1H-pyrazol-1-yl)-, 1,1-dioxide typically involves the reaction of thieno[2,3-d]isothiazole derivatives with 3,5-dimethyl-1H-pyrazole under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the available literature. it is likely that similar synthetic routes are scaled up using industrial-grade reagents and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Thieno(2,3-d)isothiazole, 3-(3,5-dimethyl-1H-pyrazol-1-yl)-, 1,1-dioxide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thioethers or thiols.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles depending on the desired substitution reaction .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions typically yield sulfoxides or sulfones, while reduction reactions produce thioethers or thiols .
Scientific Research Applications
Thieno(2,3-d)isothiazole, 3-(3,5-dimethyl-1H-pyrazol-1-yl)-, 1,1-dioxide has several scientific research applications, including:
Mechanism of Action
The mechanism of action of Thieno(2,3-d)isothiazole, 3-(3,5-dimethyl-1H-pyrazol-1-yl)-, 1,1-dioxide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to Thieno(2,3-d)isothiazole, 3-(3,5-dimethyl-1H-pyrazol-1-yl)-, 1,1-dioxide include other thieno[2,3-d]isothiazole derivatives, such as:
- Thieno(2,3-d)isothiazole, 3-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)-5-phenyl-, 1,1-dioxide
- Thieno(2,3-d)isothiazole, 3-(3,5-dimethyl-1H-pyrazol-1-yl)-5-phenyl-, 1,1-dioxide
Uniqueness
What sets this compound apart from similar compounds is its specific substitution pattern and the presence of the 3,5-dimethyl-1H-pyrazol-1-yl group.
Properties
CAS No. |
113387-68-1 |
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Molecular Formula |
C10H9N3O2S2 |
Molecular Weight |
267.3 g/mol |
IUPAC Name |
3-(3,5-dimethylpyrazol-1-yl)thieno[2,3-d][1,2]thiazole 1,1-dioxide |
InChI |
InChI=1S/C10H9N3O2S2/c1-6-5-7(2)13(11-6)10-9-8(3-4-16-9)17(14,15)12-10/h3-5H,1-2H3 |
InChI Key |
MEFCMRHDFHCGQW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NN1C2=NS(=O)(=O)C3=C2SC=C3)C |
Origin of Product |
United States |
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